

An In-depth Technical Guide to Dihydroorotate Dehydrogenase (DHODH)

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Compound of Interest

Compound Name: Dihydroorotate

Cat. No.: B8406146

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Dihydroorotate Dehydrogenase: Gene Symbol and Core Function

Official Gene Symbol: DHODH[1]

Function: **Dihydroorotate** dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of **dihydroorotate** to orotate.[1][2] In humans and other higher eukaryotes, DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme.[1] It is uniquely located on the outer surface of the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain by transferring electrons to ubiquinone.[1]

This strategic location highlights DHODH's role in connecting cellular proliferation, mitochondrial bioenergetics, and even reactive oxygen species (ROS) production.[1] Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target in oncology and autoimmune diseases.[2]

Quantitative Data

Enzyme Kinetics of Human DHODH

The kinetic parameters of purified recombinant human DHODH have been characterized, providing insights into its catalytic efficiency.

Parameter	Substrate	Value	Reference
K _m	Dihydroorotate (DHO)	14 μ M	[2]
K _m	Decylubiquinone (QD)	7 μ M	[2]
V _{max}	Not explicitly stated	-	
Specific Activity	>15,000 pmol/min/ μ g	[4]	

Note: V_{max} is often dependent on specific assay conditions and enzyme preparation, hence a standardized value is not always reported.

Inhibitor Potency (IC₅₀)

Several small molecule inhibitors of DHODH have been developed and are in clinical use or under investigation. Their potency is typically measured as the half-maximal inhibitory concentration (IC₅₀).

Inhibitor	Target	IC ₅₀ (nM)	Reference
Brequinar	Human DHODH	1.8 - 10	[4]
Teriflunomide (A77 1726)	Human DHODH	24.5 - 1,100	[4]
Leflunomide	Human DHODH	98,000	[4]
BAY-2402234	Human DHODH	0.42	[5]
H-006	Human DHODH	3.8	

DHODH Gene Expression

DHODH is ubiquitously expressed, though levels vary across different tissues. Data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide a comprehensive overview of its mRNA expression.

Tissue	Normalized TPM (Transcripts Per Million)
Liver	~25
Spleen	~20
Lung	~15
Small Intestine (Terminal Ileum)	~15
Colon (Transverse)	~12
Whole Blood	~10
Brain (Cerebellum)	~8
Skeletal Muscle	~5

Data is an approximation derived from the GTEx portal and is intended for comparative purposes.

DHODH expression is often elevated in cancer cells, reflecting their increased demand for pyrimidine synthesis. The Cancer Cell Line Encyclopedia (CCLE) and DepMap portal provide valuable expression data.

Cancer Type	Cell Line	Expression (log2(TPM+1))
Acute Myeloid Leukemia	MOLM-13	High
Acute Myeloid Leukemia	THP-1	High
Breast Cancer	T-47D	High
Lung Cancer	A549	Moderate
Prostate Cancer	DU145	Moderate
Colorectal Cancer	HT-29	Moderate

Expression levels are relative and should be used for comparative analysis within the dataset.

Experimental Protocols

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures DHODH activity by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials:

- Recombinant human DHODH
- L-Dihydroorotic acid (DHO)
- Coenzyme Q10 (CoQ10) or Decylubiquinone (QD)
- 2,6-dichloroindophenol (DCIP)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
- Test inhibitor and vehicle control (e.g., DMSO)
- 96-well microplate
- Microplate spectrophotometer

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of DHO in DMSO.
 - Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
 - Prepare a 10 mM stock solution of CoQ10 in DMSO.
 - Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
 - Prepare serial dilutions of the test inhibitor in DMSO.

- Assay Setup:
 - To the wells of a 96-well plate, add 2 μ L of the inhibitor dilutions or DMSO for the control.
 - Add 178 μ L of the DHODH enzyme solution to each well.
 - Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
- Reaction Initiation and Measurement:
 - Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of approximately 200 μ M DHO, 120 μ M DCIP, and 50 μ M CoQ10 in the 200 μ L reaction volume.
 - Initiate the reaction by adding 20 μ L of the reaction mix to each well.
 - Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time plot.
 - Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC_{50} value.

Cell Viability and Uridine Rescue Assay

This assay determines the effect of a DHODH inhibitor on cell proliferation and confirms the on-target effect through a uridine rescue experiment.

Materials:

- Cancer cell line of interest

- Complete cell culture medium
- Test inhibitor and vehicle control (e.g., DMSO)
- Uridine
- Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test inhibitor in complete cell culture medium.
 - For the uridine rescue, prepare an identical set of dilutions in medium supplemented with 50-100 μ M uridine.
 - Remove the old medium and add 100 μ L of the compound-containing medium (with and without uridine) to the respective wells. Include vehicle controls for both conditions.
- Incubation:
 - Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time.
- Measure the absorbance or luminescence using a microplate reader.
- Data Analysis:
 - Normalize the data to the vehicle control.
 - Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
 - A rightward shift in the GI50 curve in the presence of uridine indicates that the inhibitor's effect is due to the depletion of the pyrimidine pool and confirms on-target DHODH inhibition.

Western Blot Analysis of DHODH Expression

This protocol is for the detection and quantification of DHODH protein levels in cell lysates.

Materials:

- Cell line of interest
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against DHODH

- Primary antibody against a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

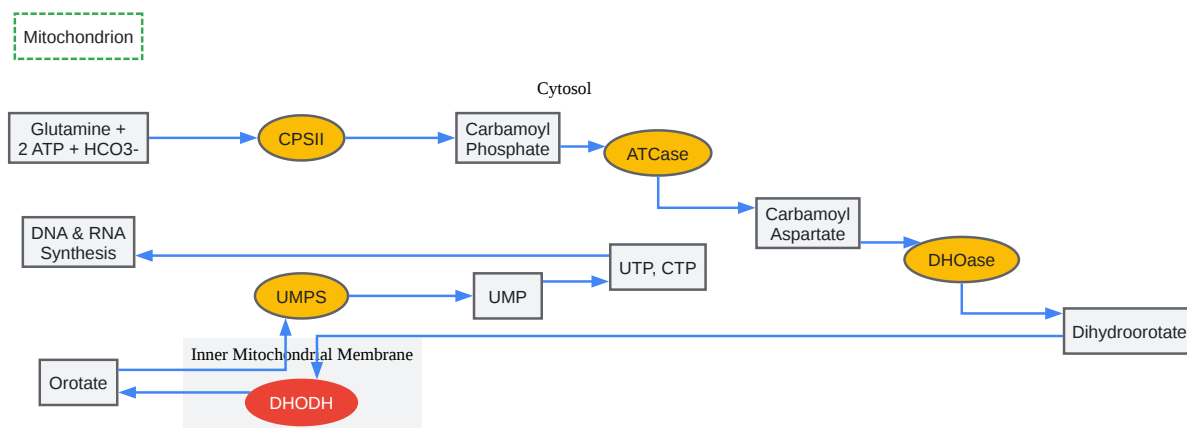
Procedure:

- Protein Extraction:
 - Wash cultured cells with ice-cold PBS and lyse them with RIPA buffer.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples.
 - Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 μ g) into the wells of an SDS-PAGE gel and run the gel.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-DHODH antibody overnight at 4°C.

- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection:
 - Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Loading Control and Analysis:
 - Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
 - Quantify the band intensities to determine the relative expression of DHODH.

Signaling Pathways and Experimental Workflows

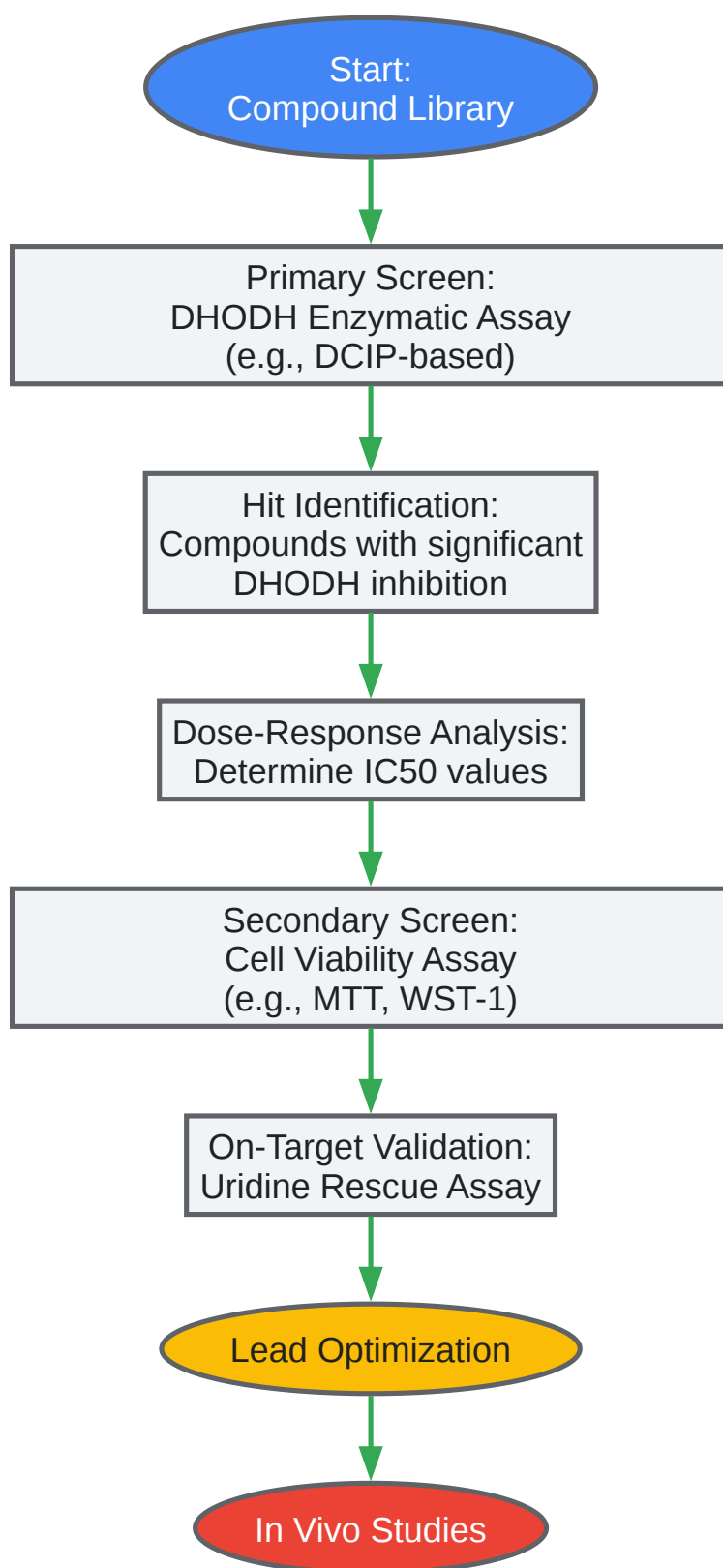
De Novo Pyrimidine Biosynthesis Pathway

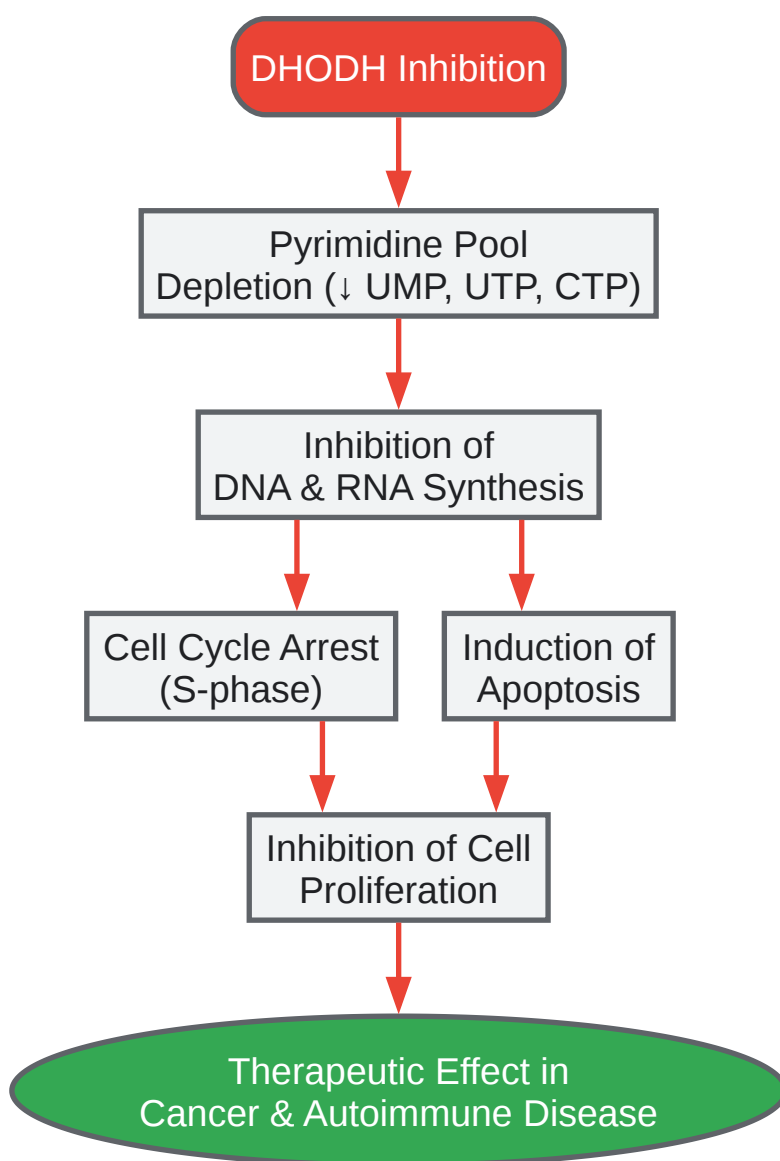


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Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

Experimental Workflow for DHODH Inhibitor Screening





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